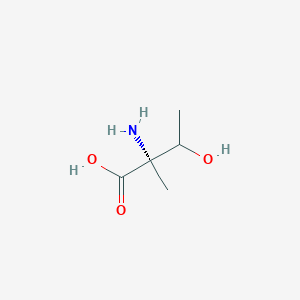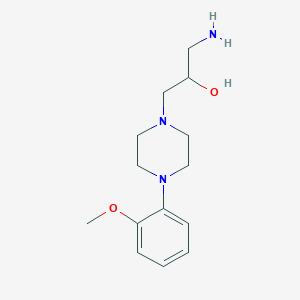![molecular formula C18H16N4O4 B12120308 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B12120308.png)
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 500271-16-9
This compound features a triazine ring fused with a benzodioxole moiety, making it intriguing for various scientific applications.
Métodos De Preparación
Synthetic Routes:: Although detailed synthetic routes for this specific compound are scarce, we can infer potential methods based on related structures. One approach involves the condensation of appropriate precursors, such as benzodioxole aldehyde and aminothiazolidinone, followed by cyclization to form the triazine ring.
Industrial Production:: Industrial-scale synthesis typically involves optimization of the most efficient route, considering yield, cost, and safety. Unfortunately, specific industrial methods for this compound remain proprietary.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The triazine ring may undergo oxidation reactions, potentially leading to new functional groups.
Reduction: Reduction of the triazine or benzodioxole moieties could yield different derivatives.
Substitution: Substituents on the benzodioxole or triazine ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents. Potential derivatives include modified triazines or benzodioxoles.
Aplicaciones Científicas De Investigación
Chemistry::
Medicinal Chemistry: Exploration of its pharmacological properties and potential drug development.
Organic Synthesis: As a building block for more complex molecules.
Anticancer Activity: Research has investigated its antiproliferative effects against cancer cells.
Enzyme Inhibition: Possible inhibition of specific enzymes due to its unique structure.
Dyes and Pigments: Triazine derivatives find applications in dye synthesis.
Agrochemicals: Potential use as herbicides or fungicides.
Mecanismo De Acción
The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly through enzymatic inhibition or receptor binding. Further studies are needed to elucidate this.
Comparación Con Compuestos Similares
While no direct analogs exist, we can draw parallels to compounds like 3-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)acrylonitrile and 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid . These related structures provide insights into the unique features of our compound.
Propiedades
Fórmula molecular |
C18H16N4O4 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethylamino)-6-(4-methoxyphenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H16N4O4/c1-24-13-5-3-12(4-6-13)16-17(23)20-18(22-21-16)19-9-11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H2,19,20,22,23) |
Clave InChI |
AEGFFQQQCOVXQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(NC2=O)NCC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12120231.png)



![4-Chloro-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B12120271.png)



![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![2-amino-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120284.png)
![(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B12120285.png)


![1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-](/img/structure/B12120304.png)
